

# Spectroscopic Profile of Ethyl Phenoxyacetate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl phenoxyacetate

Cat. No.: B1293768

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **ethyl phenoxyacetate** ( $C_{10}H_{12}O_3$ ), a versatile ester with applications in fragrance and as a synthetic intermediate. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework. The  $^1H$  and  $^{13}C$  NMR spectra of **ethyl phenoxyacetate** were acquired in deuterated chloroform ( $CDCl_3$ ) and referenced to tetramethylsilane (TMS) at 0 ppm.

### $^1H$ NMR Spectroscopic Data

The  $^1H$  NMR spectrum of **ethyl phenoxyacetate** exhibits distinct signals corresponding to the different proton environments within the molecule. The integration of these signals confirms the number of protons in each environment.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.32 - 7.28	m	-	2H	H-3', H-5' (Aromatic)
7.00 - 6.96	t	7.4	1H	H-4' (Aromatic)
6.92 - 6.89	d	8.0	2H	H-2', H-6' (Aromatic)
4.65	s	-	2H	O-CH <sub>2</sub> -C=O
4.26	q	7.1	2H	O-CH <sub>2</sub> -CH <sub>3</sub>
1.29	t	7.1	3H	O-CH <sub>2</sub> -CH <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopic Data

The proton-decoupled <sup>13</sup>C NMR spectrum provides information on the different carbon environments in **ethyl phenoxyacetate**.

Chemical Shift ( $\delta$ ) ppm	Assignment
168.8	C=O (Ester)
157.8	C-1' (Aromatic)
129.5	C-3', C-5' (Aromatic)
121.5	C-4' (Aromatic)
114.7	C-2', C-6' (Aromatic)
65.4	O-CH <sub>2</sub> -C=O
61.3	O-CH <sub>2</sub> -CH <sub>3</sub>
14.2	O-CH <sub>2</sub> -CH <sub>3</sub>

## Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **ethyl phenoxyacetate** (approximately 10-20 mg) was prepared by dissolving the compound in deuterated chloroform ( $\text{CDCl}_3$ , 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard.

Instrumentation: The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AVANCE III HD 400 spectrometer operating at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$  nuclei.

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.09 s
- Spectral Width: 8223.7 Hz

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.36 s
- Spectral Width: 24038.5 Hz

Data Processing: The acquired Free Induction Decays (FIDs) were processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied. The chemical shifts were referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **ethyl phenoxyacetate** was obtained from a neat liquid sample.

## IR Spectroscopic Data

The IR spectrum shows characteristic absorption bands for the ester and aromatic functionalities.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3065, 3042	Weak	C-H stretch (Aromatic)
2984, 2938	Medium	C-H stretch (Aliphatic)
1755	Strong	C=O stretch (Ester)
1598, 1494	Strong	C=C stretch (Aromatic)
1210	Strong	C-O stretch (Ester)
1165	Strong	C-O-C stretch (Ether)
752, 690	Strong	C-H out-of-plane bend (Aromatic)

## Experimental Protocol for IR Spectroscopy

**Sample Preparation:** A drop of neat **ethyl phenoxyacetate** was placed between two potassium bromide (KBr) salt plates to form a thin liquid film.

**Instrumentation:** The spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

**Acquisition Parameters:**

- Scan Range: 4000 - 400 cm<sup>-1</sup>
- Number of Scans: 16
- Resolution: 4 cm<sup>-1</sup>

- Mode: Transmittance

Data Processing: A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The mass spectrum of **ethyl phenoxyacetate** was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

### Mass Spectrometric Data

The mass spectrum shows the molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
180	25	$[M]^+$ (Molecular Ion)
107	100	$[C_7H_7O]^+$
94	30	$[C_6H_6O]^+$
77	45	$[C_6H_5]^+$
65	15	$[C_5H_5]^+$

### Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of **ethyl phenoxyacetate** was prepared in dichloromethane (approximately 1 mg/mL).

Instrumentation: The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.

GC Conditions:

- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness)

- Inlet Temperature: 250 °C
- Oven Program: Initial temperature 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injection Volume: 1 µL (splitless)

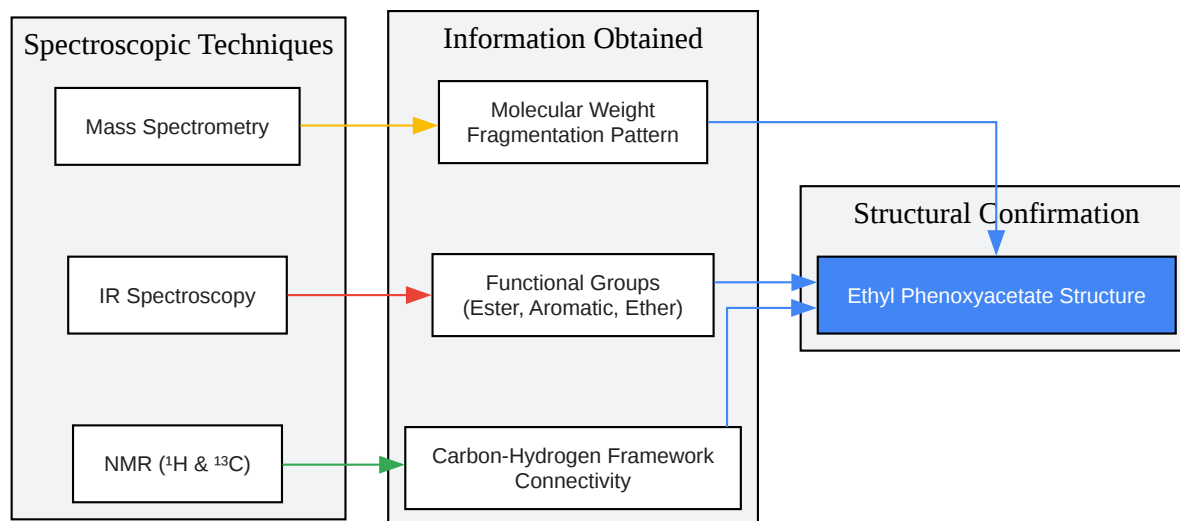
#### MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: 40 - 400 m/z

Data Processing: The acquired data was processed using Agilent MassHunter software to identify the peaks and their corresponding mass spectra.

## Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **ethyl phenoxyacetate** using the spectroscopic techniques described.



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Caption: Workflow for the structural elucidation of **ethyl phenoxyacetate**.

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